molecular formula C7H15NOS B2556219 3-methylsulfanyl-N-propan-2-ylpropanamide CAS No. 1342484-88-1

3-methylsulfanyl-N-propan-2-ylpropanamide

Cat. No. B2556219
CAS RN: 1342484-88-1
M. Wt: 161.26
InChI Key: PEGCSSKGUMKGCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Anticancer Activity and Synthesis

Research into similar sulfanyl propanamides has shown potential in anticancer applications. For instance, a study on the synthesis and anticancer activity of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides demonstrated significant antiproliferative activity against human cancer cell lines. These compounds were synthesized through a Michael reaction and showed IC50 values indicating potent activity against HCT-116 and MCF-7 cell lines, suggesting a promising scaffold for anticancer drug development (El Rayes et al., 2019).

Material Science and Microencapsulation

In material science, derivatives of propanamides have been used in the preparation of polyurea microcapsules for controlled release applications. A study involving the interfacial polymerization of isocyanate and chitosan oligosaccharide highlighted the potential of these compounds in developing biological pesticides, growth regulators, and fertilizers due to their encapsulation efficiency and slow-release behavior (Yu et al., 2021).

Inflammation Inhibition

Another study explored N-pyridinyl(methyl)indolylpropanamides as topical and systemic inflammation inhibitors, acting as non-acidic NSAIDs. These compounds, particularly one potent variant, showed higher activity levels than ibuprofen in a TPA-induced mouse ear swelling assay, indicating their potential as new inflammation inhibitors (Dassonville et al., 2008).

Immunomodulation

Synthetic efforts to produce N-pyridinyl(methyl)-indol-3-ylpropanamides yielded compounds with promising immunosuppressive activities. Among the synthesized compounds, some showed significant inhibition of murine T proliferation in vitro, highlighting their potential as novel immunosuppressive agents (Carbonnelle et al., 2007).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological macromolecules and its effect on biological pathways .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices would be included here .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

3-methylsulfanyl-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-6(2)8-7(9)4-5-10-3/h6H,4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGCSSKGUMKGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1342484-88-1
Record name 3-(methylsulfanyl)-N-(propan-2-yl)propanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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